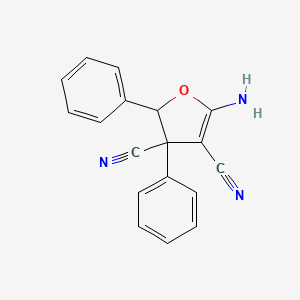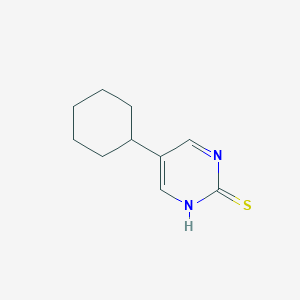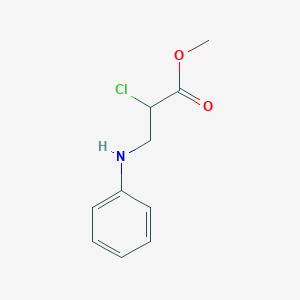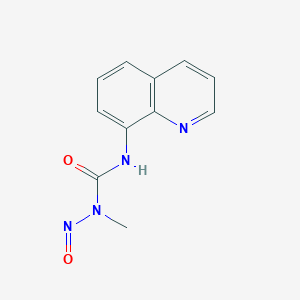
(3-Methyldecyl)(triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyldecyl)(triphenyl)phosphanium bromide is an organophosphorus compound with the formula [(C6H5)3PCH3]Br. It is the bromide salt of a phosphonium cation and is typically a white solid that is soluble in polar organic solvents . This compound is widely used in organic synthesis, particularly in the Wittig reaction, which is a method for forming carbon-carbon double bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3-Methyldecyl)(triphenyl)phosphanium bromide is synthesized by treating triphenylphosphine with methyl bromide. The reaction proceeds as follows :
Ph3P+CH3Br→Ph3PCH3Br
This reaction is typically carried out in a polar organic solvent under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process includes the use of large reaction vessels, precise temperature control, and efficient mixing to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methyldecyl)(triphenyl)phosphanium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like butyllithium (BuLi), which is used to generate the corresponding ylide for Wittig reactions . The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction. In the Wittig reaction, for example, the product is typically an alkene .
Applications De Recherche Scientifique
(3-Methyldecyl)(triphenyl)phosphanium bromide has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action for (3-Methyldecyl)(triphenyl)phosphanium bromide involves the formation of a ylide, which then reacts with aldehydes or ketones to form alkenes. The ylide formation is facilitated by the strong base, which deprotonates the phosphonium salt to generate the reactive ylide species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of a 3-methyldecyl group.
(Methoxymethyl)triphenylphosphonium bromide: Contains a methoxymethyl group instead of a 3-methyldecyl group.
Uniqueness
(3-Methyldecyl)(triphenyl)phosphanium bromide is unique due to its specific alkyl chain length, which can influence its solubility and reactivity compared to other phosphonium salts . This makes it particularly useful in certain synthetic applications where these properties are advantageous .
Propriétés
Numéro CAS |
93119-10-9 |
|---|---|
Formule moléculaire |
C29H38BrP |
Poids moléculaire |
497.5 g/mol |
Nom IUPAC |
3-methyldecyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C29H38P.BrH/c1-3-4-5-6-10-17-26(2)24-25-30(27-18-11-7-12-19-27,28-20-13-8-14-21-28)29-22-15-9-16-23-29;/h7-9,11-16,18-23,26H,3-6,10,17,24-25H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
FZOFOGVCMNADKH-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-thione](/img/structure/B14358415.png)


![Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate](/img/structure/B14358443.png)
![4-[Bis(4-methoxyphenyl)methyl]-N,N,2-trimethylaniline](/img/structure/B14358451.png)
![4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate](/img/structure/B14358456.png)








